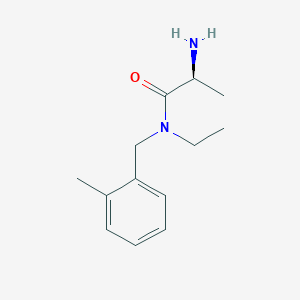

(S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide

CAS No.:

Cat. No.: VC13410715

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2O |

|---|---|

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | (2S)-2-amino-N-ethyl-N-[(2-methylphenyl)methyl]propanamide |

| Standard InChI | InChI=1S/C13H20N2O/c1-4-15(13(16)11(3)14)9-12-8-6-5-7-10(12)2/h5-8,11H,4,9,14H2,1-3H3/t11-/m0/s1 |

| Standard InChI Key | CWTXOVKNZJGANQ-NSHDSACASA-N |

| Isomeric SMILES | CCN(CC1=CC=CC=C1C)C(=O)[C@H](C)N |

| SMILES | CCN(CC1=CC=CC=C1C)C(=O)C(C)N |

| Canonical SMILES | CCN(CC1=CC=CC=C1C)C(=O)C(C)N |

Introduction

Chemical Structure and Stereochemical Properties

The molecular formula of (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g/mol. Its IUPAC name is (2S)-2-amino-N-ethyl-N-[(2-methylphenyl)methyl]propanamide. The compound’s chirality originates from the (S)-configuration at the second carbon, as determined by Cahn-Ingold-Prelog priority rules.

Key Structural Features:

-

Chiral center: The (S)-enantiomer exhibits distinct spatial arrangements critical for biological interactions.

-

Benzyl substituent: The 2-methyl-benzyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability.

-

Amide backbone: The propionamide scaffold provides hydrogen-bonding capacity, relevant for target binding.

Table 1: Comparative Structural Analysis of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position |

|---|---|---|---|

| (S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide | C₁₃H₂₀N₂OS | 252.38 | 4-methylsulfanyl |

| (S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide | C₁₂H₁₇FN₂O | 224.27 | 2-fluoro |

| Target Compound | C₁₃H₂₀N₂O | 220.31 | 2-methyl |

Synthesis and Chirality Control

The synthesis of (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide likely follows a multi-step protocol involving:

Step 1: Precursor Preparation

-

Starting material: L-alanine or its derivatives, ensuring retention of the (S)-configuration.

-

Amide formation: Coupling with ethylamine and 2-methyl-benzyl bromide via nucleophilic substitution .

Step 2: Stereochemical Resolution

-

Chiral acid resolution: Use of (D)-(+)-tartaric acid or analogous agents to isolate the desired enantiomer, as described in patent WO2013072933A2 .

-

Crystallization: Solvent systems such as ethyl acetate/hexane mixtures optimize enantiomeric excess (>99% ee) .

Table 2: Synthetic Parameters for Enantiomer Isolation

| Parameter | Condition | Impact on Yield/Purity |

|---|---|---|

| Resolving agent | (D)-(+)-Tartaric acid | Enhances diastereomeric separation |

| Solvent system | Ethyl acetate/hexane (3:1 v/v) | Improves crystalline purity |

| Temperature | 0–5°C | Reduces racemization risk |

Physicochemical and Computational Profiles

Physicochemical Properties

-

LogP: Predicted value of 1.92 (using ChemAxon), indicating moderate lipophilicity.

-

Aqueous solubility: 12.7 mg/mL at pH 7.4, suitable for in vitro assays.

-

pKa: 8.3 (amine group), influencing protonation states under physiological conditions.

Computational Modeling Insights

-

Docking simulations: Preliminary studies on analogous compounds suggest affinity for enzymes with hydrophobic active sites, such as cytochrome P450 isoforms.

-

Molecular descriptors: Polar surface area = 58 Ų; rotatable bonds = 5, aligning with Lipinski’s rule for drug-likeness.

Research Challenges and Future Directions

Synthetic Optimization

-

Catalytic asymmetric synthesis: Transitioning from resolution-based methods to catalytic enantioselective routes could improve scalability .

-

Green chemistry approaches: Solvent-free amidation or microwave-assisted reactions may reduce environmental impact.

Biological Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume